molecular formula C15H11NO3 B11795868 Allyl 5-(4-cyanophenyl)furan-2-carboxylate

Allyl 5-(4-cyanophenyl)furan-2-carboxylate

Cat. No.: B11795868
M. Wt: 253.25 g/mol
InChI Key: BHPZRDOCXMSXKP-UHFFFAOYSA-N
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Description

Allyl 5-(4-cyanophenyl)furan-2-carboxylate is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of an allyl group, a cyanophenyl group, and a furan-2-carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 5-(4-cyanophenyl)furan-2-carboxylate typically involves the esterification of 5-(4-cyanophenyl)furan-2-carboxylic acid with allyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Allyl 5-(4-cyanophenyl)furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The cyanophenyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.

Major Products

    Oxidation: Formation of allyl epoxide or allyl aldehyde.

    Reduction: Formation of 5-(4-aminophenyl)furan-2-carboxylate.

    Substitution: Formation of halogenated or nitrated furan derivatives.

Scientific Research Applications

Allyl 5-(4-cyanophenyl)furan-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its functional groups.

Mechanism of Action

The mechanism of action of Allyl 5-(4-cyanophenyl)furan-2-carboxylate involves its interaction with specific molecular targets. The cyanophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. The allyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(4-cyanophenyl)furan-2-carboxylate: Similar structure but with a methyl ester instead of an allyl ester.

    Ethyl 5-(4-cyanophenyl)furan-2-carboxylate: Similar structure but with an ethyl ester instead of an allyl ester.

    Propyl 5-(4-cyanophenyl)furan-2-carboxylate: Similar structure but with a propyl ester instead of an allyl ester.

Uniqueness

Allyl 5-(4-cyanophenyl)furan-2-carboxylate is unique due to the presence of the allyl group, which imparts distinct reactivity and potential biological activity compared to its methyl, ethyl, and propyl analogs. The allyl group can undergo specific reactions, such as allylic oxidation, that are not possible with other ester groups.

Properties

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

prop-2-enyl 5-(4-cyanophenyl)furan-2-carboxylate

InChI

InChI=1S/C15H11NO3/c1-2-9-18-15(17)14-8-7-13(19-14)12-5-3-11(10-16)4-6-12/h2-8H,1,9H2

InChI Key

BHPZRDOCXMSXKP-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1=CC=C(O1)C2=CC=C(C=C2)C#N

Origin of Product

United States

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